4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and triazole moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Triazole compounds, which include 4-methyl-n-[2-(2h-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are known to bind readily in the biological system, which may suggest good bioavailability .
Result of Action
Given the broad range of biological activities of triazole compounds, it can be inferred that the effects could be diverse depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the triazole ring followed by its attachment to the thiophene moietyThis reaction is performed under mild conditions and provides high yields of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective and environmentally friendly reagents and solvents. For example, replacing 1,4-dioxane with acetonitrile as the reaction solvent and using copper(I) oxide as the catalyst instead of more expensive alternatives . This approach not only reduces costs but also minimizes the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring results in dihydrotriazoles .
Scientific Research Applications
4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring in its structure.
Uniqueness
4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the thiophene and triazole rings in its structure. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these moieties.
Properties
IUPAC Name |
4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCYVWZODBKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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